molecular formula C20H18N2O2S B406727 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(4-biphenylylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B406727
M. Wt: 350.4g/mol
InChI Key: FZSAHLWFXVNXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-biphenylylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a biphenyl group attached to a thiophene ring, which is further substituted with amide and carboxamide groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-biphenylylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or carboxamide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-biphenylylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The biphenyl and thiophene groups can interact with various enzymes and receptors, modulating their activity. The amide and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds containing biphenyl groups, such as biphenyl-4-amine and biphenyl-4-carboxylic acid.

    Thiophene derivatives: Compounds containing thiophene rings, such as 2,5-dimethylthiophene and thiophene-2-carboxamide.

Uniqueness

2-[(4-biphenylylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to the combination of biphenyl and thiophene groups, along with the presence of both amide and carboxamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4g/mol

IUPAC Name

4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C20H18N2O2S/c1-12-13(2)25-20(17(12)18(21)23)22-19(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,23)(H,22,24)

InChI Key

FZSAHLWFXVNXLL-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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